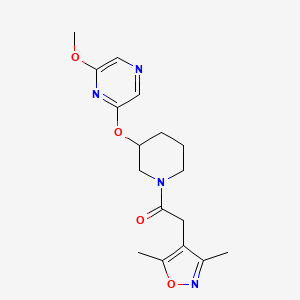

![molecular formula C10H21NO2 B2719776 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol CAS No. 1544370-35-5](/img/structure/B2719776.png)

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol, also known as DMOP or DMOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. DMOP is a chiral molecule that possesses a hydroxyl group, an amine group, and an alkyl chain, making it a versatile compound that can be modified and synthesized to suit different research needs. In

Scientific Research Applications

Structural and Conformational Analysis

One study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures characterized by X-ray diffraction. The research provides a deep dive into the molecular geometry and the effects of different salts on the compound's conformation, indicating its utility in structural chemistry (Nitek et al., 2020).

Synthesis of Derivatives and Analogues

Another area of application is the synthesis of 2-aminofuran derivatives and their conversion into 6-aminopentafulvenes, showcasing the compound's versatility in organic synthesis. This work outlines a method under mild conditions, highlighting the compound's role in facilitating the synthesis of complex molecules (Shoji et al., 2017).

Corrosion Inhibition

The compound has been investigated for its potential in corrosion inhibition. A study synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and evaluated their performance in inhibiting carbon steel corrosion. This research emphasizes the compound's application in materials science, particularly in protecting metals from corrosion (Gao et al., 2007).

Photophysical Studies

Investigations into the photophysical properties of related compounds in aqueous mixtures with various alcohols have been conducted. This study explores the emission properties of probes in different solvent environments, contributing to our understanding of solvent effects on photophysical behavior, which is crucial for developing optical materials and sensors (Cerezo et al., 2001).

Metal Complex Formation

Research has also explored the use of amino-alcohol derivatives in forming metal complexes. A study on hexanuclear Fe(III) complexes and their thermal decomposition to undecanuclear species demonstrates the compound's utility in inorganic chemistry and materials science, particularly in synthesizing metal-organic frameworks with specific magnetic properties (Sañudo et al., 2011).

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of propargylic amines, showcasing its role in asymmetric synthesis. This application is crucial for producing chiral compounds with high enantiomeric excess, which are important in pharmaceuticals and fine chemicals (Fan & Ma, 2013).

properties

IUPAC Name |

2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCKFUNRTDLFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)NC(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

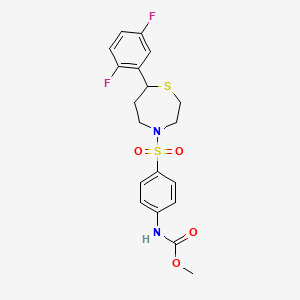

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)

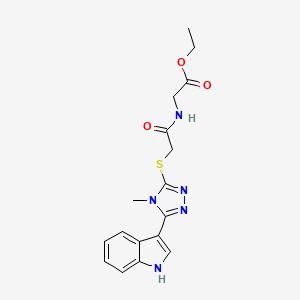

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)

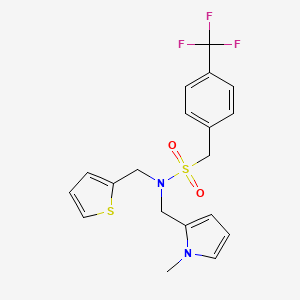

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)